

Application Notes and Protocols for Knoevenagel Condensation of Isoxazole-5-carbaldehyde

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Compound of Interest

Compound Name: *Isoxazole-5-carbaldehyde*

Cat. No.: *B108842*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Knoevenagel condensation of **isoxazole-5-carbaldehyde** with various active methylene compounds. This reaction is a valuable tool for the synthesis of isoxazole-containing derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β -unsaturated product. This carbon-carbon bond-forming reaction is widely utilized in organic synthesis for the preparation of a variety of important intermediates and final products. For **isoxazole-5-carbaldehyde**, this reaction provides a straightforward route to functionalized isoxazole derivatives that can serve as scaffolds for the development of novel therapeutic agents.

Key Applications

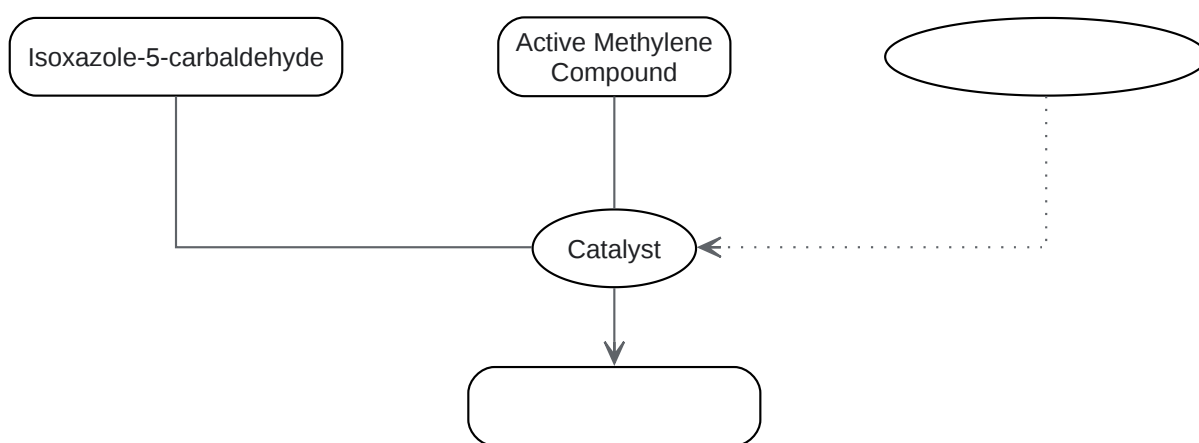
The products of the Knoevenagel condensation of **isoxazole-5-carbaldehyde** are versatile intermediates for the synthesis of more complex heterocyclic systems and can be evaluated for a range of biological activities, including but not limited to:

- Antimicrobial agents

- Anticancer agents
- Anti-inflammatory agents
- Enzyme inhibitors

General Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of **isoxazole-5-carbaldehyde** is depicted below:



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Caption: General workflow of the Knoevenagel condensation.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Knoevenagel condensation of **isoxazole-5-carbaldehyde** and its analogs with various active methylene compounds.

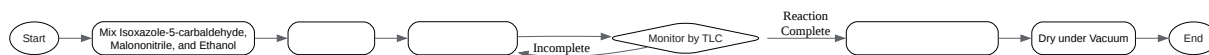
Aldehyde	Active Methylene Compound	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
5-(4-Ethylphenyl)isoxazole-3-carbaldehyde	Ethyl Cyanoacetate	Piperidine	Ethanol	50	5	67[1]
Aromatic Aldehydes (general)	Barbituric Acid	Sodium Acetate	Solvent-free	Room Temp.	0.25-0.5	85-95
Aromatic Aldehydes (general)	Malononitrile	Ammonium Acetate	Solvent-free	Room Temp.	0.1-0.2	90-98[2]
Heteroaromatic Aldehydes (general)	Malononitrile	NiCu@MW CNT	H ₂ O/CH ₃ O H	25	0.25	>95[3]

Experimental Protocols

Detailed methodologies for the Knoevenagel condensation of **isoxazole-5-carbaldehyde** with malononitrile, ethyl cyanoacetate, and barbituric acid are provided below.

Protocol 1: Synthesis of (E)-2-(Isoxazol-5-ylmethylene)malononitrile

This protocol describes the synthesis of (E)-2-(isoxazol-5-ylmethylene)malononitrile using a piperidine catalyst.



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Caption: Experimental workflow for the synthesis of (E)-2-(isoxazol-5-ylmethylene)malononitrile.

Materials:

- **Isoxazole-5-carbaldehyde** (1.0 eq)
- Malononitrile (1.1 eq)
- Piperidine (0.1 eq)
- Ethanol (anhydrous)
- Cold Ethanol (for washing)

Procedure:

- In a round-bottom flask, dissolve **isoxazole-5-carbaldehyde** (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol.
- To this solution, add a catalytic amount of piperidine (0.1 eq) at room temperature with stirring.
- Continue stirring the reaction mixture at room temperature for 2-4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Upon completion, the product will likely precipitate out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce precipitation.
- Collect the solid product by vacuum filtration.

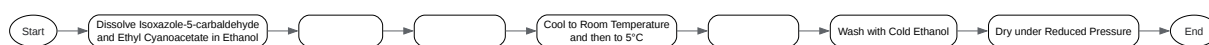
- Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
- Dry the purified product under vacuum.

Expected Outcome:

The expected product is (E)-2-(isoxazol-5-ylmethylene)malononitrile, which can be characterized by ^1H NMR, ^{13}C NMR, IR, and mass spectrometry. The yield is anticipated to be high, typically in the range of 85-95%.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(isoxazol-5-yl)acrylate

This protocol is adapted from a similar procedure for a substituted isoxazole-3-carbaldehyde and is expected to be effective for **isoxazole-5-carbaldehyde**.^[1]



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Caption: Experimental workflow for the synthesis of ethyl (E)-2-cyano-3-(isoxazol-5-yl)acrylate.

Materials:

- **Isoxazole-5-carbaldehyde** (1.0 eq)
- Ethyl cyanoacetate (1.2 eq)
- Piperidine (catalytic amount, ~2 drops)
- Ethanol
- Cold Ethanol (for washing)

Procedure:

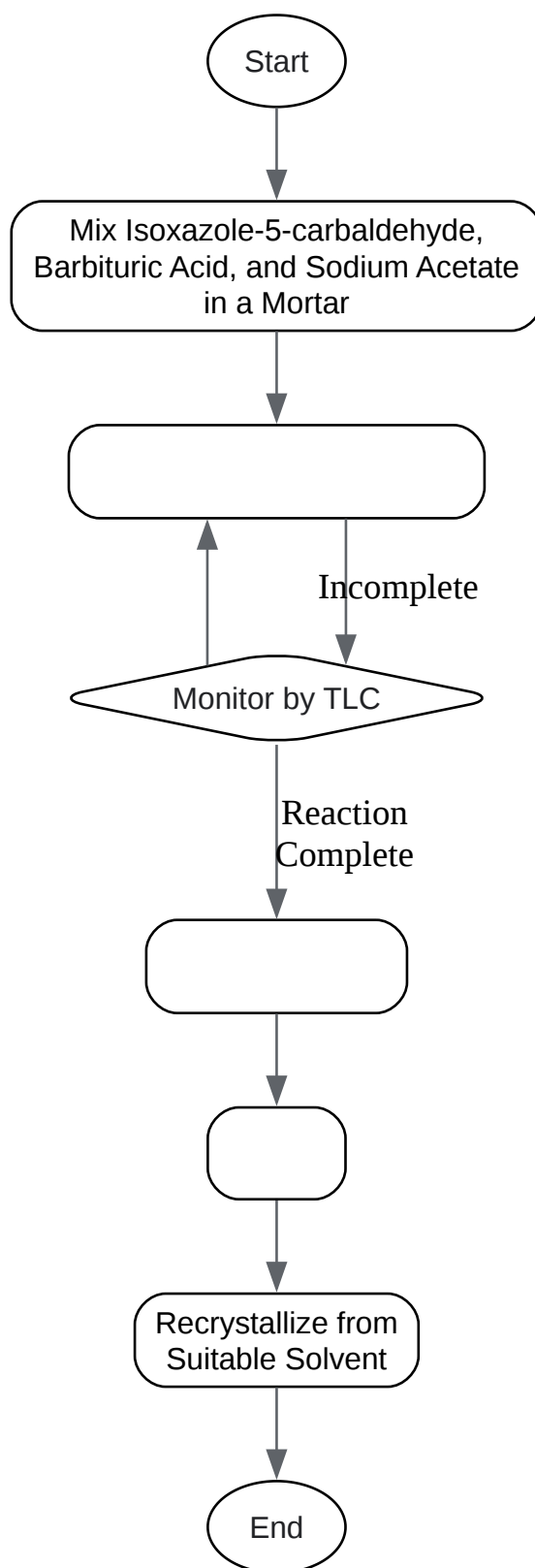
- Dissolve **isoxazole-5-carbaldehyde** (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol in a round-bottom flask.
- Add a catalytic amount of piperidine (approximately 2 drops) to the solution.
- Stir the reaction mixture at 50°C for 5 hours.
- After the reaction is complete, cool the mixture to room temperature and then place it in a refrigerator at 5°C overnight to facilitate precipitation.
- Collect the resulting precipitate by vacuum filtration.
- Wash the filtered solid with cold ethanol (2 x 5 mL).
- Dry the product under reduced pressure.

Expected Outcome:

The product, ethyl (E)-2-cyano-3-(isoxazol-5-yl)acrylate, is expected to be a solid. The yield is anticipated to be in the range of 60-70%.^[1]

Protocol 3: Synthesis of 5-((Isoxazol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol utilizes a solvent-free grinding method with sodium acetate as the catalyst, which is an environmentally friendly approach.



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Caption: Experimental workflow for the solvent-free synthesis of 5-((isoxazol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

- **Isoxazole-5-carbaldehyde** (1.0 eq)
- Barbituric acid (1.0 eq)
- Sodium acetate (1.0 eq)
- Distilled water
- Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

- In a mortar, combine **isoxazole-5-carbaldehyde** (1.0 eq), barbituric acid (1.0 eq), and sodium acetate (1.0 eq).
- Grind the mixture with a pestle at room temperature for 15-30 minutes.
- Monitor the progress of the reaction by TLC.
- Once the reaction is complete, wash the solid product with distilled water to remove sodium acetate and any unreacted barbituric acid.
- Filter the solid product.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

Expected Outcome:

The final product, 5-((isoxazol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, is expected to be a solid with a high yield, likely in the range of 85-95%.

Safety Precautions

- All experiments should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Piperidine is a toxic and flammable liquid. Handle with care.
- Malononitrile is toxic and should be handled with caution.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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References

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